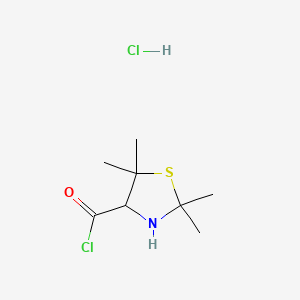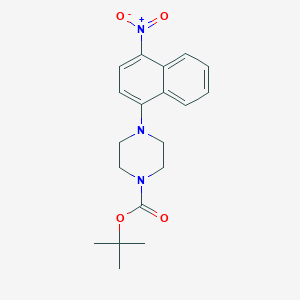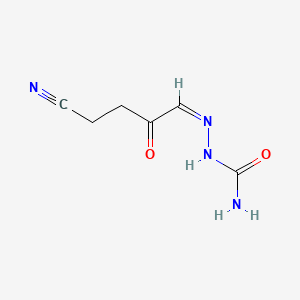
2-(4-Cyano-2-oxobutylidene)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-Carbamoylamino)imino-4-oxopentanenitrile is a chemical compound with the molecular formula C6H8N4O2. It is known for its unique structure, which includes a nitrile group, an oxo group, and a carbamoylamino group. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile can be achieved through a multi-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 5-(N-Carbamoylamino)imino-4-oxopentanenitrile are not widely documented, the compound can be synthesized in laboratory settings using the aforementioned multi-component reaction. The scalability of this method for industrial purposes would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-(N-Carbamoylamino)imino-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted nitrile compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(N-Carbamoylamino)imino-4-oxopentanenitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl imines: These compounds share a similar carbamoylamino group and are used in enantioselective synthesis.
4,4-Dimethyl-3-oxopentanenitrile: This compound is a precursor in the synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile.
Uniqueness
5-(N-Carbamoylamino)imino-4-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
[(Z)-(4-cyano-2-oxobutylidene)amino]urea |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4- |
Clave InChI |
HCSGPZJUAROPAM-WTKPLQERSA-N |
SMILES isomérico |
C(CC(=O)/C=N\NC(=O)N)C#N |
SMILES canónico |
C(CC(=O)C=NNC(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
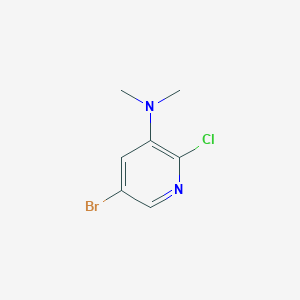
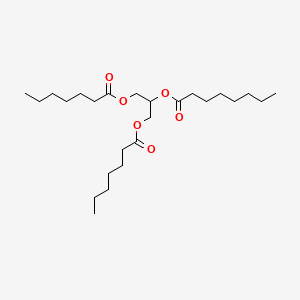
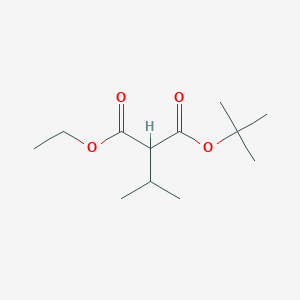
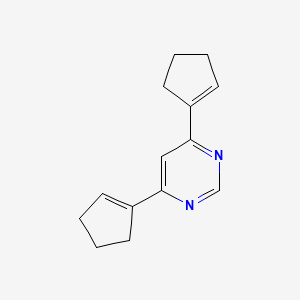
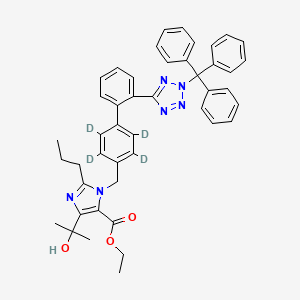
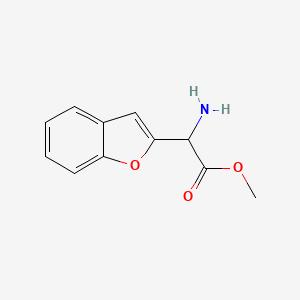
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
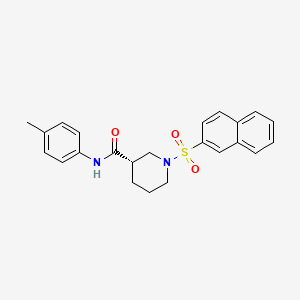
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
